Cas no 16968-19-7 (2,2'-Dinitrodibenzyl)

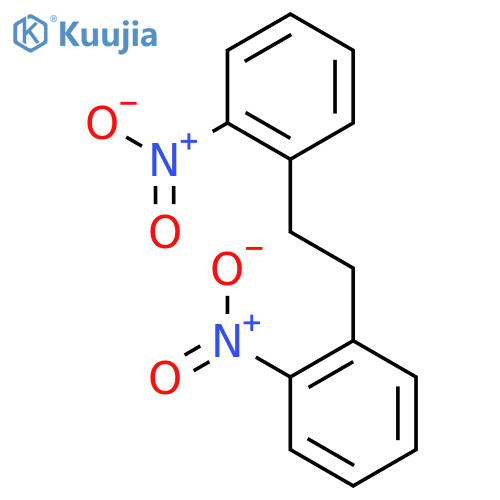

2,2'-Dinitrodibenzyl structure

商品名:2,2'-Dinitrodibenzyl

CAS番号:16968-19-7

MF:C14H12N2O4

メガワット:272.256083488464

MDL:MFCD00024296

CID:149185

PubChem ID:87569023

2,2'-Dinitrodibenzyl 化学的及び物理的性質

名前と識別子

-

- 1,2-Bis(2-nitrophenyl)ethane

- 2,2'-Dinitrodibenzyl

- 2,2'-Dinitrobibenzyl

- Dinitrodibenzyl

- bis(o-nitrobenzyl)

- 2,2’-dinitro-bibenzy

- dinitro-2,2’dibenzyl

- o,o'-dinitrobibenzyl

- Dinitro-2,2' dibenzyl

- 2,2'-DINITRODIBENNZYL

- Bibenzyl, 2,2'-dinitro-

- o,o'-Dinitrodibenzyl

- Dinitro-2,2' dibenzyl [French]

- MLS002694658

- Benzene, 1,1'-(1,2-ethanediyl)bis[2-nitro-

- 1-Nitro-2-[2-(2-nitrophenyl)ethyl]benzene

- Benzene, 1,1'-(1,2-ethanediyl)bis(2-nitro-

- NSC85868

- Bibenzyl,2'-dinitro-

- 2,2\\'-Dinitrodibenzyl

- NCIOpen2_004869

- Oprea1_755917

- FT-0637468

- YBOZRPPSBVIHGJ-UHFFFAOYSA-N

- MFCD00024296

- NSC 85868

- DS-16393

- W-107888

- HMS3085B10

- AC-30186

- CS-W014029

- 2,2 inverted exclamation mark -Dinitrobibenzyl

- 16968-19-7

- SY073520

- F16722

- A811134

- CHEMBL1865386

- Benzene,1,1'-(1,2-ethanediyl)bis[2-nitro-

- Benzene,1'-(1,2-ethanediyl)bis[2-nitro-

- NS00025566

- EINECS 241-043-7

- DTXSID60168736

- SCHEMBL3202573

- AKOS003064090

- SMR001560583

- NSC-85868

- 1-Nitro-2-[2-(2-nitrophenyl)ethyl]benzene #

- Benzene, 1,1'-(1,2-ethanediyl)bis(2-nitro-(9CI)

- DB-043796

- DTXCID0091227

-

- MDL: MFCD00024296

- インチ: 1S/C14H12N2O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-8H,9-10H2

- InChIKey: YBOZRPPSBVIHGJ-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])C([H])([H])C1=C([H])C([H])=C([H])C([H])=C1[N+](=O)[O-])=O

計算された属性

- せいみつぶんしりょう: 272.08000

- どういたいしつりょう: 272.08

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 316

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 91.6

じっけんとくせい

- 色と性状: 自信がない

- 密度みつど: 1.317

- ゆうかいてん: 120.0 to 123.0 deg-C

- ふってん: 391.6 ºC at 760 mmHg

- フラッシュポイント: 178.9 ºC

- 屈折率: 1.628

- PSA: 91.64000

- LogP: 4.33460

- ようかいせい: 自信がない

2,2'-Dinitrodibenzyl セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

- RTECS番号:DT4391000

- リスク用語:R36/37/38

2,2'-Dinitrodibenzyl 税関データ

- 税関コード:2904209090

- 税関データ:

中国税関コード:

2904209090概要:

290420209090他のニトロ基またはニトロソ基のみを含む誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290420209090はニトロ基またはニトロソ基の誘導体のみを含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2,2'-Dinitrodibenzyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2602-25G |

2,2'-Dinitrodibenzyl |

16968-19-7 | >98.0%(GC) | 25g |

¥1200.00 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023450-500g |

1,2-Bis(2-nitrophenyl)ethane |

16968-19-7 | 98% | 500g |

¥850.00 | 2023-11-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2602-5G |

2,2'-Dinitrodibenzyl |

16968-19-7 | >98.0%(GC) | 5g |

¥330.00 | 2024-04-17 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025286-5g |

2,2'-Dinitrodibenzyl |

16968-19-7 | 95% | 5g |

¥31 | 2024-05-25 | |

| Alichem | A019114801-500g |

1,2-Bis(2-nitrophenyl)ethane |

16968-19-7 | 95% | 500g |

222.60 USD | 2021-06-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D2602-25g |

2,2'-Dinitrodibenzyl |

16968-19-7 | 25g |

1990.0CNY | 2021-08-06 | ||

| TRC | D479815-25g |

2,2'-Dinitrodibenzyl |

16968-19-7 | 25g |

$ 638.00 | 2023-09-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023450-100g |

1,2-Bis(2-nitrophenyl)ethane |

16968-19-7 | 98% | 100g |

¥149.00 | 2023-11-21 | |

| abcr | AB142626-1 g |

2,2'-Dinitrodibenzyl, 98%; . |

16968-19-7 | 98% | 1 g |

€68.30 | 2023-07-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D132420-100g |

2,2'-Dinitrodibenzyl |

16968-19-7 | 98% | 100g |

¥283.90 | 2023-09-03 |

2,2'-Dinitrodibenzyl 関連文献

-

Nawel Goual,Lorenzo Casimiro,Vincent Delattre,Pascal Retailleau,Stéphane Maisonneuve,Nicolas Bogliotti,Rémi Métivier,Juan Xie,Angela Marinetti,Arnaud Voituriez Chem. Commun. 2021 57 10079

-

2. Nitration of bibenzyl by nitronium tetrafluoroborate. Comments on the mechanism of nitration by nitronium saltsP. F. Christy,J. H. Ridd,N. D. Stears J. Chem. Soc. B 1970 797

16968-19-7 (2,2'-Dinitrodibenzyl) 関連製品

- 1204-29-1(1-Ethyl-2,4-dinitrobenzene)

- 1817-75-0(Benzene,1-nitro-2-[(4-nitrophenyl)methyl]-)

- 6526-72-3(2-Nitrocumene)

- 1886-57-3(1-tert-Butyl-2-nitrobenzene)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16968-19-7)2,2'-Dinitrodibenzyl

清らかである:99%

はかる:1kg

価格 ($):248.0